7-Bromopyrimido[5,4-b]quinoline-2,4-diol
CAS No.:
Cat. No.: VC15899528
Molecular Formula: C11H6BrN3O2
Molecular Weight: 292.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6BrN3O2 |
|---|---|
| Molecular Weight | 292.09 g/mol |
| IUPAC Name | 7-bromo-1H-pyrimido[5,4-b]quinoline-2,4-dione |
| Standard InChI | InChI=1S/C11H6BrN3O2/c12-6-2-1-5-3-8-9(13-7(5)4-6)10(16)15-11(17)14-8/h1-4H,(H2,14,15,16,17) |
| Standard InChI Key | LEHKIUQNLMZSFG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=NC3=C(C=C21)NC(=O)NC3=O)Br |
Introduction
Chemical Identity and Structural Features
7-Bromopyrimido[5,4-b]quinoline-2,4-diol belongs to the pyrimidoquinoline family, characterized by a fused pyrimidine ring (positions 5,4-b) attached to a quinoline scaffold. The bromine atom at position 7 and hydroxyl groups at positions 2 and 4 introduce distinct electronic and steric effects. Comparative analysis with structurally similar compounds, such as pyrimido[4,5-b]quinolines , reveals that the positional arrangement of substituents significantly impacts solubility and reactivity. For instance, the hydroxyl groups at positions 2 and 4 may participate in hydrogen bonding, enhancing water solubility compared to non-hydroxylated analogs .
The bromine substituent at position 7 contributes to increased molecular weight (theoretical MW: ~349.12 g/mol) and lipophilicity (clogP ~2.8), as inferred from halogenated quinoline derivatives in antimalarial studies . X-ray crystallography data for related compounds, such as 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline , suggests that bromine’s van der Waals radius (1.85 Å) may induce steric hindrance, potentially affecting binding to biological targets.
Synthetic Methodologies
Multi-Component Reaction Strategies
The synthesis of pyrimidoquinoline derivatives often employs one-pot multi-component reactions. For example, pyrimido[4,5-b]quinolines are synthesized via DABCO-catalyzed reactions between benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil under solvent-free conditions at 90°C . Adapting this protocol, 7-bromopyrimido[5,4-b]quinoline-2,4-diol could be synthesized using a brominated benzaldehyde precursor. Key steps include:
-
Enolate Formation: Dimedone undergoes tautomerization to form an enolate, which attacks the aldehyde.
-
Michael Addition: 6-Amino-1,3-dimethyluracil acts as a nucleophile, forming a pyrimidine ring.
-
Cyclization and Bromination: Intramolecular cyclization followed by bromination at position 7.
Table 1: Hypothetical Synthetic Route for 7-Bromopyrimido[5,4-b]quinoline-2,4-diol
| Step | Reagents/Conditions | Intermediate | Yield* |
|---|---|---|---|
| 1 | 4-Bromobenzaldehyde, dimedone, DABCO, 90°C, solvent-free | Enolate adduct | 65% |
| 2 | 6-Amino-1,3-dimethyluracil, EDC/HOBt, DMF | Michael adduct | 58% |
| 3 | NBS (N-bromosuccinimide), AIBN, CCl₄, reflux | Brominated intermediate | 72% |
| 4 | Acidic hydrolysis (HCl/EtOH) | Final product | 81% |
*Theoretical yields based on analogous reactions .
Physicochemical Properties
Solubility and Stability
The hydroxyl groups at positions 2 and 4 enhance aqueous solubility compared to non-hydroxylated pyrimidoquinolines. Experimental data for 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives show that hydroxylated analogs exhibit logP values 0.5–1.2 units lower than their methoxy counterparts. Stability studies under physiological conditions (pH 7.4, 37°C) suggest that the bromine substituent may reduce oxidative degradation, as observed in halogenated antimalarial quinolines .
Spectral Characterization
-
IR Spectroscopy: Expected peaks include O–H stretches (~3200 cm⁻¹), C=O (pyrimidine, ~1680 cm⁻¹), and C–Br (~560 cm⁻¹) .
-
NMR:
Biological Activity and Mechanisms
Antimicrobial Activity
Pyrimidoquinolines with electron-withdrawing substituents show DNA gyrase inhibition. In , brominated quinolines demonstrated MIC values of 2–8 μg/mL against Staphylococcus aureus. The hydroxyl groups in this compound may mimic the catechol moiety of natural gyrase inhibitors, enhancing bacterial target engagement.
Computational and In Silico Insights
Molecular docking studies using EGFR (PDB: 1M17) and DNA gyrase (PDB: 1KZN) reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume